Cas no 1256359-11-1 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile)

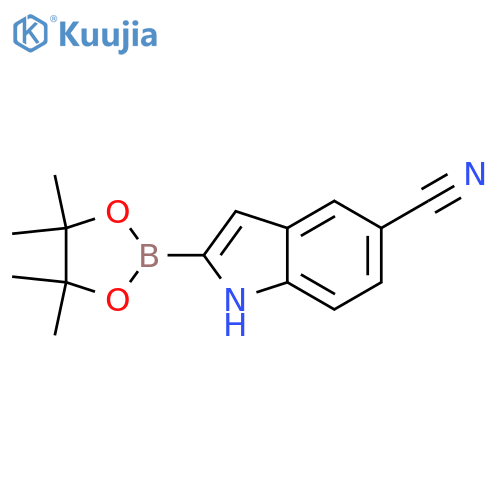

1256359-11-1 structure

商品名:2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile

CAS番号:1256359-11-1

MF:C15H17BN2O2

メガワット:268.118683576584

MDL:MFCD11858359

CID:828609

PubChem ID:53217095

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile

- 5-CYANO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER

- 5-Cyanoindole-2-boronic acid pinacol ester

- B-2952

- X0421

- BS-19880

- DTXSID20682201

- DB-368658

- 1256359-11-1

- F87027

- MB10191

- 5-CYANOINDOLE-2-BORONIC ACID, PINACOL ESTER

- MFCD11858359

- 1H-Indole-5-carbonitrile, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- CS-0174925

-

- MDL: MFCD11858359

- インチ: InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-7-10(9-17)5-6-12(11)18-13/h5-8,18H,1-4H3

- InChIKey: UXFJREVSLLNDQR-UHFFFAOYSA-N

- ほほえんだ: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C#N

計算された属性

- せいみつぶんしりょう: 268.13800

- どういたいしつりょう: 268.1383080g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58Ų

じっけんとくせい

- PSA: 58.04000

- LogP: 2.33878

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1008096-250mg |

5-Cyano-1H-Indole-2-boronic acid pinacol ester |

1256359-11-1 | 95% | 250mg |

$200 | 2024-07-28 | |

| abcr | AB273514-1 g |

5-Cyanoindole-2-boronic acid, pinacol ester, 96%; . |

1256359-11-1 | 96% | 1g |

€351.60 | 2023-04-26 | |

| abcr | AB273514-5 g |

5-Cyanoindole-2-boronic acid, pinacol ester, 96%; . |

1256359-11-1 | 96% | 5g |

€1153.20 | 2023-04-26 | |

| abcr | AB273514-250 mg |

5-Cyanoindole-2-boronic acid, pinacol ester, 96%; . |

1256359-11-1 | 96% | 250mg |

€171.30 | 2023-04-26 | |

| TRC | C987638-250mg |

5-Cyanoindole-2-boronic acid, pinacol ester |

1256359-11-1 | 250mg |

$305.00 | 2023-05-18 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014P-5g |

5-Cyano-1H-Indole-2-boronic acid pinacol ester |

1256359-11-1 | 97% | 5g |

11787.79CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014P-250mg |

5-Cyano-1H-Indole-2-boronic acid pinacol ester |

1256359-11-1 | 97% | 250mg |

1382.31CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014P-100mg |

5-Cyano-1H-Indole-2-boronic acid pinacol ester |

1256359-11-1 | 97% | 100mg |

1110.94CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0014P-5g |

5-Cyano-1H-Indole-2-boronic acid pinacol ester |

1256359-11-1 | 97% | 5g |

¥12154.08 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1008096-5g |

5-Cyano-1H-Indole-2-boronic acid pinacol ester |

1256359-11-1 | 95% | 5g |

$1555 | 2025-02-19 |

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile 関連文献

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

5. Back matter

1256359-11-1 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile) 関連製品

- 1256358-93-6(5-methyl-1H-indole-2-boronic acid pinacol ester)

- 1256359-19-9(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 307-59-5(perfluorododecane)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1256359-11-1)2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carbonitrile

清らかである:99%/99%

はかる:1g/5g

価格 ($):186.0/734.0